molecular formula C17H21N5O2S B2357918 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921790-06-9

1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2357918
CAS No.: 921790-06-9
M. Wt: 359.45
InChI Key: YDIDTLZXXWHSMR-UHFFFAOYSA-N
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Description

1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a fascinating synthetic compound. It possesses a unique molecular structure that combines morpholine, a tolyl group, and an imidazo-triazole framework. Such complexity makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multiple steps. One common method starts with the reaction of a morpholine derivative with an imidazo-triazole compound. This reaction is often catalyzed by a base under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the synthesis might be optimized to enhance yield and purity. This could include the use of automated synthesis machines and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

  • Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, converting certain functional groups to their reduced forms.

  • Substitution: : It is prone to nucleophilic substitution reactions, where a nucleophile replaces the morpholine or other groups within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Ethanol, methanol, dichloromethane, depending on the reaction requirement.

Major Products: : The major products formed from these reactions depend on the specific functional groups being targeted. Oxidation typically leads to ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions often result in the replacement of specific groups with new functional entities.

Scientific Research Applications

In Chemistry

  • Catalysis: : It can be used as a ligand in catalysis, assisting in the formation of various chemical bonds.

  • Organic Synthesis: : Useful in the construction of more complex molecules due to its reactive sites.

In Biology and Medicine

  • Pharmaceuticals: : Studied for its potential as an active pharmaceutical ingredient due to its unique structure.

  • Biochemical Studies: : Used to investigate biochemical pathways and enzyme interactions.

In Industry

  • Material Science: : Incorporated into the design of novel materials with specific mechanical or chemical properties.

  • Agriculture: : Explored for use in agrochemicals to enhance crop protection and yield.

Comparison with Similar Compounds

Similar Compounds

  • 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone’s: structural analogs might include compounds like 7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazoles with different substituents at the morpholine position or alterations in the imidazo-triazole core.

  • Comparison

  • Structural Uniqueness: : This compound’s unique combination of a morpholine ring and an imidazo-triazole core sets it apart from others, providing distinct reactivity and interaction profiles.

  • Functional Diversity: : The presence of the morpholine and p-tolyl groups allows for a broader range of chemical reactions and biological interactions, making it more versatile compared to similar molecules without these groups.

This compound stands out due to its multifaceted applications across chemistry, biology, medicine, and industry, showcasing the value of synthetic organic chemistry in developing versatile and impactful molecules.

Properties

IUPAC Name

2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-13-2-4-14(5-3-13)21-6-7-22-16(21)18-19-17(22)25-12-15(23)20-8-10-24-11-9-20/h2-5H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIDTLZXXWHSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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